(5-Chloropyridin-3-yl)methanamine dihydrochloride (5-Chloropyridin-3-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1380300-42-4
VCID: VC4410379
InChI: InChI=1S/C6H7ClN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H
SMILES: C1=C(C=NC=C1Cl)CN.Cl.Cl
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04 g/mol

(5-Chloropyridin-3-yl)methanamine dihydrochloride

CAS No.: 1380300-42-4

Cat. No.: VC4410379

Molecular Formula: C6H8Cl2N2

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloropyridin-3-yl)methanamine dihydrochloride - 1380300-42-4

Specification

CAS No. 1380300-42-4
Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
IUPAC Name (5-chloropyridin-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H7ClN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H
Standard InChI Key XSPVSFYWWIETPM-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1Cl)CN.Cl.Cl
Canonical SMILES C1=C(C=NC=C1Cl)CN.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(5-Chloropyridin-3-yl)methanamine dihydrochloride consists of a pyridine ring with a chlorine atom at the 5-position and a methanamine (-CH2NH2) group at the 3-position. The dihydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive amines. The molecular formula is C6H8Cl2N2, with a molecular weight of 179.05 g/mol (calculated from analogous structures ).

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient characteristics.

  • Chlorine Substituent: An electron-withdrawing group at the 5-position, influencing reactivity and intermolecular interactions.

  • Methanamine Group: A primary amine (-NH2) attached via a methylene (-CH2-) bridge, providing a site for hydrogen bonding and further functionalization.

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis for (5-Chloropyridin-3-yl)methanamine dihydrochloride is documented, analogous compounds suggest viable pathways:

Nucleophilic Substitution

A common method for introducing amine groups into chloropyridines involves reacting 5-chloro-3-(bromomethyl)pyridine with ammonia or a protected amine. For example, (2-Chloropyridin-3-yl)methanamine dihydrochloride is synthesized via ammonolysis of the corresponding bromomethyl precursor, followed by hydrochloric acid treatment to form the salt .

Reductive Amination

Alternative routes may employ reductive amination of 5-chloronicotinaldehyde using sodium cyanoborohydride and ammonium acetate, though this method is more typical for secondary amines .

Salt Formation

The dihydrochloride salt is obtained by treating the free base with hydrochloric acid, as seen in the preparation of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride.

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 3-position requires careful control of reaction conditions.

  • Purification: Column chromatography or recrystallization is often necessary to isolate the pure dihydrochloride salt.

Physicochemical Properties

Computed and Experimental Data

PropertyValueSource Compound
Molecular FormulaC6H8Cl2N2Analogous to
Molecular Weight179.05 g/molCalculated
Solubility>50 mg/mL in waterEstimated from
pKa (Amine)~8.5 (predicted)Similar to pyridyl amines
Melting Point180–185°C (decomposes)Extrapolated from

Spectroscopic Characteristics

  • 1H NMR: Expected signals include a singlet for the methylene group (δ 3.8–4.2 ppm) and aromatic protons influenced by the chlorine substituent (δ 8.2–8.7 ppm) .

  • IR Spectroscopy: N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) are diagnostic .

Reactivity and Functionalization

Amine Group Reactions

The primary amine can undergo:

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

  • Alkylation: Production of secondary or tertiary amines using alkyl halides.

  • Schiff Base Formation: Reaction with carbonyl compounds to generate imines.

Pyridine Ring Modifications

  • Electrophilic Substitution: Limited due to the electron-withdrawing chlorine, but possible under strong acidic conditions (e.g., nitration at the 2-position).

  • Metal-Catalyzed Coupling: Suzuki-Miyaura reactions for introducing aryl groups .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Handle in a fume hood

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